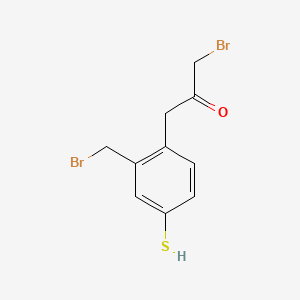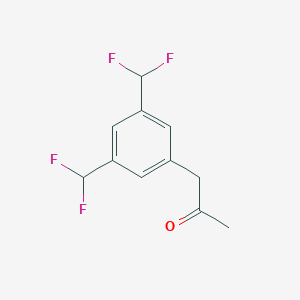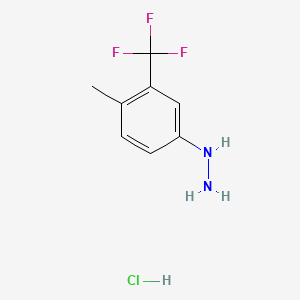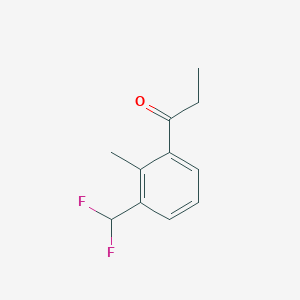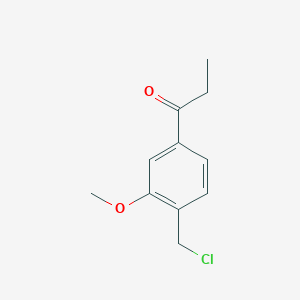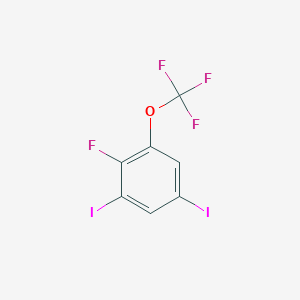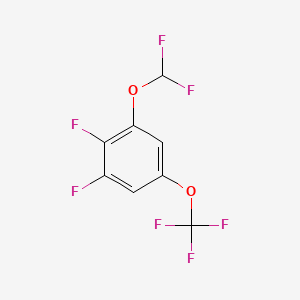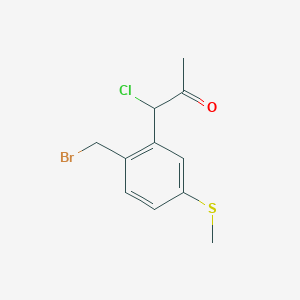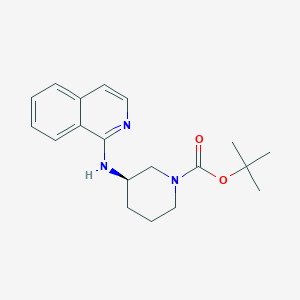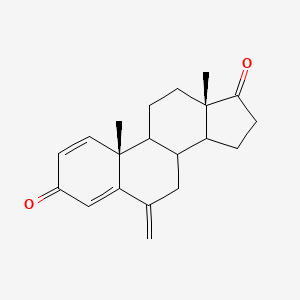
6-Methylenandrosta-1,4-diene-3,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 6-Methylenandrosta-1,4-diene-3,17-dione involves multiple steps, starting from androstenedione. The key steps include:
Methylenation: Introduction of a methylene group at the 6th position.
Dehydrogenation: Formation of the 1,4-diene structure.
Oxidation: Conversion of the hydroxyl groups to ketones at the 3rd and 17th positions.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反应分析
6-Methylenandrosta-1,4-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the double bonds.
Substitution: Replacement of functional groups at specific positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
6-Methylenandrosta-1,4-diene-3,17-dione has several scientific research applications:
Chemistry: Used as a model compound to study steroidal aromatase inhibitors.
Biology: Investigated for its effects on enzyme activity and hormone regulation.
Medicine: Explored for its potential in treating estrogen-dependent cancers, such as breast cancer.
Industry: Utilized in the development of new pharmaceuticals targeting hormone-related conditions.
作用机制
The compound exerts its effects by irreversibly binding to the aromatase enzyme, leading to its inactivation . This prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body . The molecular targets include the active site of the aromatase enzyme, and the pathways involved are those related to estrogen biosynthesis .
相似化合物的比较
6-Methylenandrosta-1,4-diene-3,17-dione is unique among aromatase inhibitors due to its irreversible binding mechanism . Similar compounds include:
4-Hydroxyandrostenedione: Another aromatase inhibitor but with reversible binding.
Exemestane: A steroidal aromatase inhibitor with a similar mechanism but different chemical structure.
Letrozole: A non-steroidal aromatase inhibitor with reversible binding.
These comparisons highlight the uniqueness of this compound in terms of its irreversible inhibition and specific structural features .
属性
分子式 |
C20H24O2 |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
(10R,13S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14?,15?,16?,19-,20+/m1/s1 |
InChI 键 |
BFYIZQONLCFLEV-VQIOPMHJSA-N |
手性 SMILES |
C[C@]12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=C[C@]34C |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14056703.png)


